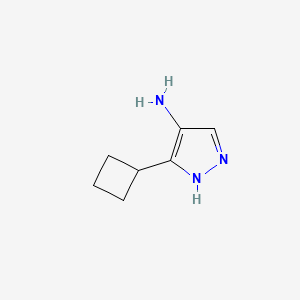

5-Cyclobutyl-1H-pyrazol-4-ylamine

Description

Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Modern Chemical Science

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnumberanalytics.com This designation stems from the pyrazole core's remarkable versatility and its presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring, including its aromaticity and the presence of both a neutral and a basic nitrogen atom, allow for diverse functionalization and the creation of molecules with a wide spectrum of activities. researchgate.netwisdomlib.org

The applications of pyrazole derivatives are extensive, ranging from anti-inflammatory, anticancer, and antimicrobial agents in the pharmaceutical industry to insecticides and herbicides in agriculture. numberanalytics.comlifechemicals.comorientjchem.org The metabolic stability of the pyrazole nucleus further enhances its appeal in drug design. nih.gov This wide-ranging utility has cemented the pyrazole framework as a cornerstone in the development of new chemical entities with significant therapeutic and industrial potential. nih.govresearchgate.net

Evolution and Versatility of Aminopyrazole Frameworks in Chemical and Biological Research

The introduction of an amino group to the pyrazole ring gives rise to aminopyrazoles, a class of compounds that has garnered substantial interest due to their enhanced biological activities and synthetic utility. chim.itnih.gov These frameworks serve as crucial building blocks for the synthesis of more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines. mdpi.comnih.govresearchgate.net The amino group provides an additional site for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological effects. mdpi.com

Aminopyrazole derivatives have demonstrated a broad array of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. mdpi.commdpi.com The versatility of the aminopyrazole scaffold is a key driver of its extensive investigation in both academic and industrial research settings, with a continuous stream of publications detailing new syntheses and biological evaluations. nih.govresearchgate.net

Positional Isomerism and Structural Classification of Aminopyrazoles in Academic Contexts

The position of the amino group on the pyrazole ring leads to the existence of three primary positional isomers: 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole. nih.gov This isomerism is a critical determinant of the molecule's chemical reactivity and biological activity. mdpi.com In academic and research contexts, aminopyrazoles are classified based on the location of this amino substituent.

3-Aminopyrazoles and 5-Aminopyrazoles: Due to annular tautomerism, where a proton can shift between the two ring nitrogen atoms, the 3-amino and 5-amino isomers can exist in equilibrium. chim.itresearchgate.net These isomers are often considered together as 3(5)-aminopyrazoles. They are the most extensively studied isomers and are known to be precursors for a wide range of biologically active compounds. chim.itmdpi.com The synthesis of these isomers is well-established, often involving the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazines. chim.itnih.gov

4-Aminopyrazoles: In this isomer, the amino group is located at the 4-position of the pyrazole ring. sigmaaldrich.comnih.gov Compared to their 3- and 5-amino counterparts, 4-aminopyrazoles have been explored to a lesser extent but have shown promise in specific applications, such as in the development of Janus kinase (JAK) inhibitors. mdpi.comnih.gov

The distinct structural and electronic properties of each isomer influence its interactions with biological targets, making the specific placement of the amino group a key consideration in rational drug design.

Research Landscape of 5-Cyclobutyl-1H-pyrazol-4-ylamine within Substituted Pyrazolylamine Chemistry

Within the broader class of substituted pyrazolylamines, this compound represents a specific and intriguing molecular entity. The presence of a cyclobutyl group at the 5-position and an amine at the 4-position distinguishes it from the more commonly studied 3/5-aminopyrazoles. The research landscape for this particular compound is more nascent compared to the wider field of aminopyrazoles.

The synthesis of N-substituted pyrazol-4-amines, including those with alkyl groups like cyclobutyl, often involves multi-step synthetic sequences. While specific literature on the direct synthesis and application of this compound is not extensively documented in high-impact journals, its structural motifs are present in compounds explored in chemical and patent literature, often as intermediates in the synthesis of more complex molecules. The cyclobutyl moiety is of interest in medicinal chemistry for its ability to introduce lipophilicity and conformational rigidity, potentially influencing a compound's binding affinity and pharmacokinetic properties. The 4-amino-1H-pyrazole core is a recognized pharmacophore in the design of kinase inhibitors. Therefore, the investigation of this compound and its derivatives is a logical progression in the exploration of novel substituted pyrazolylamines for potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-cyclobutyl-1H-pyrazol-4-amine |

InChI |

InChI=1S/C7H11N3/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2,(H,9,10) |

InChI Key |

CLSREAYKPIDLJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)N |

Origin of Product |

United States |

Chemical Reactivity and Targeted Derivatization of 5 Cyclobutyl 1h Pyrazol 4 Ylamine

Reactivity of the 4-Amino Group

The 4-amino group is a key site for the chemical modification of 5-Cyclobutyl-1H-pyrazol-4-ylamine. Its nucleophilic character drives a variety of reactions, allowing for the introduction of diverse functional groups.

The 4-amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to readily react with a wide array of electrophilic reagents. The reactivity of this amino group is influenced by the electronic nature of the pyrazole (B372694) ring. While the pyrazole ring is aromatic, the presence of two nitrogen atoms can modulate the electron density on the exocyclic amino group. Generally, aminopyrazoles are considered to be reactive nucleophiles, participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The interaction with electrophiles typically involves the attack of the amino nitrogen on an electron-deficient center. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions employed. These reactions are fundamental to the derivatization of the this compound core.

The nucleophilic 4-amino group readily undergoes acylation, sulfonylation, and alkylation reactions. These transformations are essential for the synthesis of a wide range of derivatives with modified electronic and steric properties.

Acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is a common strategy to introduce carbonyl-containing moieties.

Sulfonylation of the 4-amino group is achieved by treating this compound with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of sulfonamides, which are important functional groups in medicinal chemistry. For instance, the sulfonylation of various 4-aminopyrazoles has been successfully demonstrated, yielding the corresponding sulfonylated products. proquest.com

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents on the nitrogen atom, further diversifying the chemical space accessible from this compound. The regioselectivity of alkylation can sometimes be a challenge, as the pyrazole ring also contains nucleophilic nitrogen atoms. However, under controlled conditions, selective N-alkylation of the amino group can be achieved. Enzymatic approaches to pyrazole alkylation have also been developed, offering high regioselectivity. beilstein-archives.org

Table 1: Representative Reactions of the 4-Amino Group in Aminopyrazoles

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acetyl Chloride | N-(Pyrazol-4-yl)acetamide | General Knowledge |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(Pyrazol-4-yl)benzenesulfonamide | proquest.com |

| Alkylation | Methyl Iodide | 4-(Methylamino)pyrazole | beilstein-archives.org |

The primary aromatic amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. byjus.com This reaction converts the amino group into a diazonium salt. Pyrazole-diazonium salts are versatile intermediates that can participate in a variety of subsequent reactions.

One of the most significant applications of these diazonium salts is in azo coupling reactions . In these reactions, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.net The position of the azo bridge is typically directed by the activating group on the coupling partner. The formation of these azo dyes is a clear indication of the successful diazotization of the aminopyrazole. The stability and reactivity of the pyrazole-diazonium salt are influenced by the substituents on the pyrazole ring.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is an aromatic system and can undergo electrophilic substitution reactions. The regioselectivity of these substitutions is governed by the electronic properties of the pyrazole ring and its substituents.

The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the presence of two nitrogen atoms influences the electron density distribution around the ring. Theoretical and experimental studies have shown that electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. This is because the C4 position is the most electron-rich and the intermediates formed by attack at this position are more stable compared to those formed by attack at C3 or C5.

Halogenation of pyrazoles can be achieved using various halogenating agents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been shown to provide 4-halogenated pyrazole derivatives in good yields under metal-free conditions. beilstein-archives.orgdntb.gov.uabeilstein-archives.org This further supports the inherent reactivity of the C4 position towards electrophiles.

Nitration of the pyrazole ring also typically occurs at the C4 position. The reaction is usually carried out using a mixture of nitric acid and sulfuric acid. The directing effect of the substituents on the pyrazole ring plays a crucial role in the outcome of the reaction. The amino group at the C4 position in the starting material would need to be considered, as it is a strong activating group and would likely be protonated under the strongly acidic conditions of nitration, thereby becoming a deactivating, meta-directing group in the context of an aromatic amine. However, in the context of the pyrazole ring itself, the position of substitution is still overwhelmingly favored at C4.

Table 2: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

| Reaction Type | Reagent Example | Preferred Position of Substitution | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | C4 | dntb.gov.uabeilstein-archives.org |

| Nitration | Nitric Acid/Sulfuric Acid | C4 | General Knowledge |

Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. These methods allow for the direct formation of carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

The C-H bonds of the pyrazole ring can be targeted for arylation reactions. For example, rhodium-catalyzed C–H activation/cyclization cascades have been developed for the synthesis of fused pyrazole systems starting from phenyl-1H-pyrazol-5-amine. rsc.org While this example involves a subsequent cyclization, it demonstrates the feasibility of activating the C-H bonds of the pyrazole core. Direct arylation reactions, typically catalyzed by palladium, have also been reported for pyrazole derivatives, allowing for the introduction of aryl groups at specific positions on the ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For this compound, the C-H bonds at the C3 and C5 positions would be potential sites for such functionalization, offering an alternative route to substituted pyrazole derivatives.

Reactivity of the Cyclobutyl Substituent

The cyclobutyl group, while often considered a simple alkyl substituent, possesses inherent chemical characteristics due to its ring strain that can be exploited for further molecular modification. Its stability and potential for transformation are key considerations in the derivatization of the parent molecule.

Stability and Transformations of the Cyclobutyl Ring under Various Conditions

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. Unlike the planar representation often used, the cyclobutane ring adopts a puckered or folded conformation to alleviate some of the torsional strain that would arise from eclipsing hydrogen atoms in a flat structure. This puckering, however, results in an internal bond angle of about 88°, a significant deviation from the ideal sp³ bond angle of 109.5°. mdpi.comrsc.org This inherent angle strain is the primary contributor to the cyclobutane ring's increased potential energy and reactivity compared to more stable cycloalkanes like cyclopentane (B165970) and cyclohexane. nih.govscirp.org

The total strain energy of cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol). researchgate.net This stored energy makes the ring susceptible to cleavage under certain conditions, such as transition-metal catalysis, which can lead to ring-opening or ring-expansion reactions. acs.orgnih.gov While relatively inert to many common reagents compared to the highly reactive cyclopropane (B1198618) ring, cyclobutane's reactivity is notably greater than that of unstrained alkanes. rsc.org The C-H bonds of a cyclobutane ring have a higher s-character and are consequently stronger and less reactive than those in unstrained systems, presenting a challenge for direct functionalization. nih.gov However, the pyrazole ring to which it is attached can influence its stability. The aromatic and electron-rich nature of the aminopyrazole system may electronically interact with the cyclobutyl group, although specific studies on this compound are not extensively documented. Highly substituted pyrazole systems are known to possess significant thermal stability, a property that can be influenced by the nature of their substituents. researchgate.net

Potential for Further Functionalization of the Cyclobutyl Moiety

Despite the relative inertness of its C-H bonds, modern synthetic methods offer powerful tools for the targeted functionalization of the cyclobutyl ring. These strategies allow for the introduction of new functional groups, enabling the exploration of structure-activity relationships and the development of novel derivatives.

One of the most potent strategies is catalyst-controlled C-H functionalization. nih.gov This approach utilizes transition-metal catalysts, often with specialized ligands, to direct reactions to specific C-H bonds. For instance, rhodium-catalyzed intermolecular C-H insertion reactions can be used to generate new C-C bonds. By carefully selecting the rhodium catalyst, it is possible to achieve regiodivergent functionalization, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov This method overcomes the need for pre-installed directing groups on the substrate, which can be a limiting factor. acs.org

The presence of the aminopyrazole moiety, however, adds a layer of complexity. Heterocycles containing nitrogen atoms can coordinate with metal catalysts, potentially leading to catalyst poisoning or directing the C-H activation to an undesired position on the heterocycle itself. nih.govacs.org Overcoming this challenge often requires specific catalytic systems, such as those that employ N-methoxy amide directing groups which can localize the catalyst near the target C-H bond and bypass interference from heteroatoms. nih.gov

Below is a table summarizing potential functionalization reactions applicable to the cyclobutyl moiety based on established methods for similar structures.

| Reaction Type | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Rh₂(S-TCPTAD)₄, Ethyl 2-cyano-2-diazoacetate | 1,3-Disubstituted Cyclobutane | Achieves high regio- and stereoselectivity for the C-H bond at the 3-position. | nih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh₂(S-PTAD)₄, Ethyl 2-cyano-2-diazoacetate | 1,1-Disubstituted Cyclobutane | Catalyst choice switches selectivity to the C-H bond at the 1-position. | nih.gov |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Picolinamide Directing Group, Ar-I | Aryl-substituted Cyclobutane | Requires a directing group to achieve functionalization; highlights the challenge of directing reactions to the substituent vs. the heterocycle. | acs.org |

| Ring Expansion/Cycloisomerization | Rh(I) or Pt(II) catalysts | Fused or expanded ring systems (e.g., pyrrolidines, azepines) | Exploits ring strain to create larger or more complex heterocyclic frameworks. | acs.orgnih.gov |

Ambident Reactivity and Chemoselectivity in Complex Transformations

This compound is an ambident nucleophile, meaning it possesses multiple reactive sites where it can be attacked by electrophiles. The challenge and opportunity in its derivatization lie in controlling the chemoselectivity of these reactions to target a specific site. researchgate.net The primary nucleophilic centers are the exocyclic 4-amino group, the C3 carbon of the pyrazole ring, and the two ring nitrogen atoms (the acidic N1-H and the basic N2). nih.gov

The reactivity of aminopyrazoles is highly dependent on the nature of the substituents and the reaction conditions. researchgate.net The exocyclic amino group is a primary nucleophile, while the pyrazole ring itself can participate in electrophilic substitution, typically at the C4 position in unsubstituted pyrazoles. globalresearchonline.net In this molecule, since the C4 position is occupied by the amino group, the next most likely site for electrophilic attack on the ring is the C3 position.

The two ring nitrogens also exhibit distinct reactivity. The N1 nitrogen is pyrrole-like and can be deprotonated by a base to form a pyrazolate anion, which is highly reactive towards electrophiles. nih.gov The N2 nitrogen is pyridine-like and basic, making it susceptible to protonation or direct reaction with electrophiles. nih.gov

Controlling the site of reaction is a significant synthetic challenge. However, by carefully choosing reagents and conditions, one can favor a specific outcome. A notable study on the amination of 4-chloroquinazolines with 3-aminopyrazoles demonstrated that the reaction's chemoselectivity could be completely switched. nih.gov Under palladium catalysis, the reaction occurred selectively at the cyclic N1-H position, whereas in the presence of HCl, the reaction proceeded exclusively through the exocyclic primary amino group via an SNAr mechanism. nih.gov This principle of "switching" chemoselectivity is directly applicable to this compound. For example, acylation or alkylation could be directed to either the exocyclic amine or a ring nitrogen by tuning the reaction from neutral/basic to acidic conditions or by employing specific catalysts. scirp.org

The following table outlines the nucleophilic sites of this compound and the conditions that may favor reaction at each site, based on established aminopyrazole chemistry.

| Nucleophilic Site | Type of Reactivity | Favorable Conditions | Example Transformation | Reference |

|---|---|---|---|---|

| Exocyclic Amino Group (4-NH₂) | Nucleophilic attack (e.g., acylation, alkylation, amination) | Acidic conditions (protonates ring nitrogens, enhancing exocyclic amine nucleophilicity relative to the ring). SNAr reactions. | Reaction with an activated acyl chloride to form an amide. | nih.gov |

| Ring Nitrogen (N1-H) | Nucleophilic attack after deprotonation (e.g., N-alkylation, N-arylation) | Basic conditions (e.g., NaH, K₂CO₃) to form the pyrazolate anion. Palladium catalysis. | Buchwald-Hartwig or Ullmann coupling with an aryl halide. | nih.gov |

| Ring Carbon (C3) | Electrophilic substitution (e.g., halogenation, nitration) | Neutral or mildly acidic conditions with an appropriate electrophile. The directing effect of the 4-amino and 5-cyclobutyl groups will be critical. | Halogenation with N-bromosuccinimide (NBS). | nih.govglobalresearchonline.net |

| Ring Nitrogen (N2) | Nucleophilic attack (e.g., quaternization) | Reaction with potent alkylating agents (e.g., methyl iodide) leading to a pyrazolium (B1228807) salt. | Alkylation with CH₃I. | nih.gov |

Theoretical and Computational Studies on 5 Cyclobutyl 1h Pyrazol 4 Ylamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. nih.gov For 5-Cyclobutyl-1H-pyrazol-4-ylamine, DFT methods can provide a detailed picture of its reactivity and thermodynamic stability.

The electronic structure of this compound is central to its chemical behavior. DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be used to determine the distribution of electron density, molecular orbital energies, and other key electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For pyrazole (B372694) derivatives, the HOMO is typically distributed over the pyrazole ring and the amino group, while the LUMO is often localized on the pyrazole ring.

| Descriptor | Formula | Interpretation | Hypothetical Value for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.2 eV |

| Energy Gap (Egap) | Egap = ELUMO - EHOMO | A measure of chemical stability and reactivity. | 5.3 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. | 3.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.65 eV |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. | 0.189 eV-1 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the ability to accept electrons. | 2.79 eV |

These values are illustrative and would require specific DFT calculations for confirmation.

DFT calculations are also invaluable for studying the thermodynamics and kinetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

Thermodynamic Properties: Standard thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of formation can be computed. These values indicate the stability of the molecule and the feasibility of its synthesis or reactions. For instance, a negative ΔG of formation would suggest that the molecule is thermodynamically stable.

Kinetic Analysis: To understand reaction mechanisms, the transition state (TS) structures and their corresponding activation energies (Ea) can be located. This is crucial for predicting reaction rates and identifying the most probable reaction pathways. For example, in electrophilic substitution reactions common to pyrazoles, DFT can determine whether the substitution is more likely to occur at the N1 or N2 position of the pyrazole ring.

| Reaction Parameter | Significance |

| Enthalpy of Formation (ΔHf) | Indicates the stability of the molecule relative to its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf) | Determines the spontaneity of the molecule's formation. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. |

Conformational Analysis of the Cyclobutyl Moiety and Its Influence on Molecular Geometry

The cyclobutane (B1203170) ring typically adopts a "butterfly" or bent conformation, with a defined puckering angle. acs.org This puckering can lead to different spatial orientations of the pyrazolylamine substituent, which can be either axial or equatorial-like. The relative energies of these conformers determine the dominant structure in different environments. Studies on other cyclobutane-substituted molecules have used NMR spectroscopy and X-ray crystallography to investigate these conformational preferences. nih.govnih.gov Computational methods can model these conformers and calculate their energy differences, providing insight into the conformational landscape of the molecule. The orientation of the cyclobutyl ring relative to the pyrazole ring will affect intermolecular packing in the solid state and binding to biological targets.

Intermolecular Interactions and Hydrogen Bonding Network Analysis in Aggregated States

In the solid state, molecules of this compound will interact through a network of intermolecular forces. The primary amino group (-NH2) and the pyrazole ring's N-H group are potent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Mechanisms

Given that pyrazole derivatives are known to interact with a variety of biological targets, particularly protein kinases, molecular docking simulations are a key tool to explore the potential therapeutic applications of this compound. nih.govmdpi.com These simulations predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the strength of the interaction.

For example, many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. It is plausible that the pyrazole core of this compound could engage in similar interactions. The 4-amino group could act as a hydrogen bond donor, while the pyrazole nitrogens could act as acceptors. The cyclobutyl substituent would likely occupy a hydrophobic pocket within the active site. Docking studies can identify key amino acid residues involved in the binding and provide a rational basis for designing more potent and selective analogs. dergipark.org.trresearchgate.netnih.gov

| Interaction Type | Potential Residues in a Kinase Active Site |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, and backbone C=O/N-H groups |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Met |

| π-π Stacking | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Pyrazolylamine Scaffolds

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazolylamine scaffolds, QSAR models can be developed to predict the activity of new derivatives and to guide the optimization of lead compounds. researchgate.net

These models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a regression model that correlates with observed biological activity. While a QSAR model for this compound itself cannot be built in isolation, it could be included in a dataset of related pyrazolylamines to develop a broader model. Such models have been successfully applied to pyrazole-containing compounds to identify the key structural features that govern their activity as, for example, anticancer or anti-inflammatory agents. nih.gov The insights gained from QSAR can highlight the importance of specific substituents and their properties, such as the size and hydrophobicity of the cyclobutyl group, for biological efficacy.

Mechanistic Investigations of Biological Interactions Academic Research Focus

Exploration of Enzyme Inhibition Mechanisms

Derivatives of 5-cyclobutyl-1H-pyrazol-4-ylamine have demonstrated inhibitory activity against a range of enzymes, playing crucial roles in various cellular processes.

Kinase Enzyme Interactions

The pyrazole (B372694) core is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Research has explored the interaction of pyrazole-containing compounds with several key kinase families.

p38 MAPK: Pyrazole-based ureas have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov These inhibitors bind to a distinct lipophilic pocket that becomes accessible when the enzyme's activation loop is in a specific conformation, a mechanism that is different from typical ATP-competitive inhibition. nih.gov The addition of a pharmacophore that forms a hydrogen bond within the ATP binding site significantly enhances the inhibitory potency. nih.gov Inhibition of p38 MAPK has been shown to improve nitric oxide-mediated vasodilation and reduce inflammation. nih.gov

CDKs: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a structure related to this compound, is a key feature in some cyclin-dependent kinase (CDK) inhibitors. nih.gov For instance, a bioisosteric replacement strategy was used to develop a new series of CDK2 inhibitors from a pyrazole-containing lead compound. nih.gov The topology of the pyrazole ring has been shown to be crucial for CDK2 inhibitory activity. nih.gov Specifically, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent inhibition of CDK2 and CDK5. nih.gov

Aurora Kinases: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold can also be found in inhibitors of Aurora kinases, such as tozasertib. nih.gov Other research has identified tricyclic pyrazolo-pyrrolo-pyrimidine-diones as a novel scaffold for Aurora kinase A inhibition. nih.gov Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which can be conceptually related to pyrazole-based structures, have been identified as potent inhibitors of Aurora A and B kinases. nih.gov

JAKs: The Janus kinase (JAK) family is another important target for pyrazole-containing inhibitors. nih.gov These compounds are being explored for the treatment of inflammatory and autoimmune diseases. nih.govmdpi.com Selective JAK1 inhibition is a strategy being investigated to overcome resistance to other targeted cancer therapies. researchgate.net Studies have shown that JAK inhibitors can increase bone mass and ameliorate pathological bone loss by stimulating osteoblast function. nih.gov

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Kinase Target | Key Findings |

|---|---|

| p38 MAPK | Binds to a distinct lipophilic pocket, with potency enhanced by ATP-site interactions. nih.gov |

| CDKs | The topology of the pyrazole ring is critical for inhibitory activity against CDK2. nih.gov |

| Aurora Kinases | The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is a key feature of some inhibitors. nih.gov |

| JAKs | Pyrazole-containing compounds are being developed as inhibitors for inflammatory diseases. nih.gov |

Other Enzyme Targets

The inhibitory potential of pyrazole-based compounds extends beyond kinases.

COX: Pyrazole and pyrazolone (B3327878) rings are integral to many anti-inflammatory agents, including some that inhibit cyclooxygenase (COX) enzymes. dtu.dkresearchgate.net Some pyrazolopyrimidine derivatives have shown selective inhibition of COX-2 over COX-1. nih.gov The design of pyrazole sulfonamide derivatives aims to achieve dual inhibition of both COX-2 and 5-lipoxygenase. researchgate.net

Bacterial Enzymes: Pyrazole derivatives have been studied as potential antibacterial agents by targeting essential bacterial enzymes. dtu.dknih.gov One such target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), where pyrazole thioethers act as inhibitors. nih.gov Another bacterial target is DNA gyrase, with some 4,5-dihydropyrazole derivatives showing potent inhibitory activity. researchgate.net

Viral Enzymes: Some 1,5-diarylpyrazole derivatives have been incorporated into combinatorial drugs that exhibit non-nucleoside inhibitory activity against HIV-1 reverse transcriptase. dtu.dk

5-Lipoxygenase-Activating Protein (FLAP): FLAP is an essential partner of 5-lipoxygenase (5-LO) in the synthesis of leukotrienes, which are inflammatory mediators. nih.gov While direct inhibition of 5-LO by some pyrazolone derivatives has been observed, the design of dual COX-2/5-LOX inhibitors often involves pyrazole-based scaffolds. researchgate.netresearchgate.net The interaction between 5-LO and FLAP is crucial for leukotriene formation, and this interaction is a target for anti-inflammatory drug development. nih.gov

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase: HIF prolyl hydroxylases (HIF-P4Hs) are oxygen sensors that regulate the stability of HIF. nih.gov Inhibition of HIF-P4Hs stabilizes HIF, initiating a cellular response to hypoxia. nih.govmdpi.com Pharmacological inhibition of HIF-P4H-1 has been shown to downregulate proinflammatory genes and upregulate proapoptotic genes. researchgate.net This has led to the investigation of PHD inhibitors for inflammatory mucosal diseases. nih.gov

Table 2: Inhibition of Other Enzymes by Pyrazole Derivatives

| Enzyme Target | Key Findings |

|---|---|

| COX | Pyrazole-containing compounds can selectively inhibit COX-2. nih.gov |

| Bacterial Enzymes | Pyrazole derivatives inhibit essential bacterial enzymes like DapE and DNA gyrase. nih.govresearchgate.net |

| Viral Enzymes | Some pyrazole derivatives show inhibitory activity against HIV-1 reverse transcriptase. dtu.dk |

| FLAP | Pyrazole scaffolds are used in the design of dual COX-2/5-LOX inhibitors. researchgate.net |

| HIF Prolyl Hydroxylase | Inhibition by pyrazole-related compounds can modulate inflammatory and apoptotic pathways. researchgate.net |

Receptor Ligand Binding and Signal Transduction Pathways

The interaction of pyrazole-based compounds with cellular receptors can modulate signaling pathways, presenting further avenues for therapeutic intervention.

G Protein-Coupled Receptor (GPCR) Modulations

GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes. mdpi.com The modulation of GPCR signaling can occur through various mechanisms, including allosteric modulation. nih.gov While direct, high-affinity binding of this compound itself to GPCRs is not extensively documented in the provided context, the pyrazole scaffold is present in molecules that can modulate GPCR signaling. For instance, pyrazole-based compounds have been investigated as cannabinoid receptor inhibitors. dtu.dk The development of drugs targeting GPCRs is a major area of research, with a focus on achieving biased signaling for more specific therapeutic effects. nih.gov

Mechanistic Studies on Cellular Processes (excluding clinical human trial data)

The inhibition of enzymes and modulation of receptors by this compound derivatives translate into effects on broader cellular processes. For example, the inhibition of Aurora kinases by pyrazole-containing compounds leads to the suppression of mitotic histone H3 phosphorylation and results in aberrant mitotic phenotypes, ultimately causing cell death in cancer cells. nih.gov The inhibition of p38 MAPK in hypercholesterolemic conditions has been shown to improve the activity of nitric oxide, a key regulator of vascular function, thereby attenuating the inflammatory environment. nih.gov Furthermore, the inhibition of HIF-P4H-1 not only affects the inflammatory response but also increases the stability and activity of the tumor suppressor p53. researchgate.net These examples highlight how the initial molecular interactions of pyrazole-based compounds can cascade into significant downstream effects on cellular function and fate.

Inhibition of Protein Glycation

Protein glycation is a non-enzymatic reaction between reducing sugars, such as glucose, and the free amino groups of proteins, lipids, or nucleic acids. nih.govnih.gov This process, also known as the Maillard reaction, initially forms a reversible Schiff base, which then rearranges to a more stable Amadori product. nih.gov Over time, these early glycation products undergo a series of complex reactions, including oxidation, dehydration, and cyclization, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs). mdpi.com The accumulation of AGEs can alter the structure and function of proteins, contributing to the pathogenesis of various diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders. nih.govmdpi.com

The inhibition of AGE formation is a key therapeutic strategy to mitigate the damage caused by glycation. mdpi.com Inhibitors can act through several mechanisms, including trapping reactive carbonyl species, chelating metal ions that catalyze glycoxidation, or breaking existing AGE cross-links. mdpi.com While specific research on the anti-glycation activity of this compound is not extensively documented in publicly available literature, the broader class of pyrazole compounds has been recognized for its potential as inhibitors of protein glycation. nih.gov

The mechanism of inhibition often involves molecules that can compete with proteins to react with sugars or intermediate carbonyl compounds. nih.gov For example, the well-studied inhibitor Aminoguanidine acts as a carbonyl-trapping agent. nih.gov The pyrazole nucleus, with its distinct electronic and structural properties, serves as a versatile scaffold in medicinal chemistry for designing agents that can interfere with the glycation cascade. researchgate.net The antioxidant properties observed in some aminopyrazole derivatives may also contribute to an anti-glycation effect by suppressing the oxidative reactions that are crucial for the conversion of Amadori products to AGEs. nih.gov

To illustrate the inhibitory potential of heterocyclic compounds against protein glycation, the following table presents data on various agents.

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| Aminoguanidine | IC50 of 71.2% at 100 µg/mL | mdpi.com |

| Baicalin | IC50 of 90.4% at 100 µg/mL | mdpi.com |

| Luteolin | IC50 of 85.4% at 100 µg/mL | mdpi.com |

| 4-(6-Nitro-1H-benzimidazol-2-yl)-1,2,3-benzenetriol (Compound 4) | IC50 of 71.7 ± 0.008 µM | google.com |

| 3-(6-Nitro-1H-benzimidazol-2-yl)-1,2-benzenediol (Compound 1) | IC50 of 17.7 ± 0.001 µM | google.com |

Modulation of Cellular Response to Hypoxia

Cells respond to low oxygen levels (hypoxia) through a sophisticated signaling pathway orchestrated primarily by the Hypoxia-Inducible Factor (HIF). nih.gov HIF is a heterodimeric transcription factor composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit. nih.gov Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to dimerize with HIF-1β, translocate to the nucleus, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. nih.gov This activation leads to the transcription of numerous genes involved in critical processes such as angiogenesis, erythropoiesis, and glucose metabolism, enabling cellular adaptation to the low-oxygen environment. nih.gov

The HIF pathway is implicated in the pathophysiology of various diseases, including cancer and ischemia, making it an attractive target for therapeutic intervention. nih.gov While specific studies detailing the interaction of this compound with the HIF pathway are not prominent in the existing literature, the search for small molecules that can modulate this pathway is an active area of research. Compounds that can induce HIF-1α activity, known as hypoxia mimetics, have potential applications in treating ischemic conditions. Conversely, inhibitors of the HIF pathway are sought for cancer therapy.

Research has identified various chemical compounds that can induce HIF-1α activity, often by inhibiting the enzymes responsible for its degradation. nih.gov The investigation of heterocyclic scaffolds, such as pyrazoles, for their ability to modulate this pathway is a logical direction for drug discovery, given their proven versatility as pharmacophores.

| Compound | Observed Effect on HIF-1 Pathway | Reference |

|---|---|---|

| o-Phenanthroline | Confirmed hypoxia mimetic | nih.gov |

| Iodochlorohydroxyquinoline | Confirmed hypoxia mimetic | nih.gov |

| Cobalt Sulfate Heptahydrate | Confirmed hypoxia mimetic | nih.gov |

| 7-Diethylamino-4-methylcoumarin | Interacts with HIF-1 in a manner different from hypoxia | nih.gov |

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Basis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netkorea.ac.kr These studies involve systematically modifying parts of a molecule and assessing the impact of these changes on its efficacy, potency, and selectivity. For the pyrazole scaffold, SAR studies have been crucial in developing potent and selective agents for a wide range of biological targets. mdpi.com The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, offering multiple positions (N1, C3, C4, and C5) for substitution, which allows for fine-tuning of its pharmacological properties. mdpi.com

While specific SAR studies for this compound concerning protein glycation or hypoxia modulation are not detailed in the available literature, insights can be drawn from research on related 4-aminopyrazole derivatives. nih.gov For this class of compounds, the nature and position of substituents on the pyrazole ring are critical determinants of biological activity. nih.gov

Substitution at C5: For 4-aminopyrazoles, the substituent at the C5 position has been shown to significantly influence activity. For instance, in a series of 4-amino-3-trifluoromethyl-5-substituted pyrazoles, the presence of a phenyl fragment at C5 was associated with appreciable anti-inflammatory activity. nih.gov In the case of this compound, the cyclobutyl group at C5 provides a bulky, non-planar, lipophilic moiety that will influence how the molecule fits into a target binding site.

Substitution at C3: The group at the C3 position also plays a key role. In many pyrazole-based inhibitors, this position is often occupied by groups that can form key hydrogen bonds or hydrophobic interactions.

Substitution at N1: The N1 position of the pyrazole ring is frequently substituted in active derivatives. Unsubstituted N1-H, as in this compound, can act as a hydrogen bond donor, which can be critical for anchoring the molecule to its biological target. nih.gov Alternatively, substitution at N1 with various alkyl or aryl groups can modulate potency, selectivity, and pharmacokinetic properties.

The 4-Amino Group: The amino group at the C4 position is a key feature. It can act as a hydrogen bond donor and its basicity can be crucial for ionic interactions. nih.gov Its presence and orientation are central to the interaction of 4-aminopyrazoles with their targets.

The following table summarizes SAR findings for various substituted pyrazole derivatives, illustrating the importance of specific structural modifications.

| Pyrazole Scaffold | Key Substitutions | Observed Biological Activity/SAR Finding | Reference |

|---|---|---|---|

| 4-Aminopyrazoles | Phenyl fragment at C5 | Associated with appreciable anti-inflammatory activity. | nih.gov |

| 4-Aminopyrazoles | Thienyl moiety at C5 | Significantly increased acute toxicity in the series studied. | nih.gov |

| 5-Aminopyrazoles | Ester functionality at C4 | Appeared to be essential for antimalarial activity; replacement with nitrile led to loss of inhibition. | nih.gov |

| 5-Aminopyrazolyl Acylhydrazones | Decorations at N1, C3, and C4 | Modifications at these positions were explored to extend SAR for antioxidant and anti-inflammatory activities. | nih.gov |

| 1,3,5-Trisubstituted Pyrazoles | p-Nitrophenyl moiety | Exerted the highest anti-inflammatory activity in a series of pyrazole-4-carbaldehydes. | nih.gov |

Applications in Advanced Chemical and Materials Research

Catalytic Applications

The presence of nitrogen atoms in the pyrazole (B372694) ring, along with the exocyclic amine group, endows 5-Cyclobutyl-1H-pyrazol-4-ylamine with the potential to act as a ligand for various metal centers. This coordination ability is central to its catalytic applications.

While broad research exists on pyrazole derivatives as ligands, specific studies detailing the use of this compound in metal-catalyzed organic transformations are not extensively documented in publicly available literature. However, the general principles of pyrazole-based ligands can be extrapolated. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the amine group can provide an additional coordination site, potentially forming a bidentate chelate. This chelation can stabilize the metal catalyst and influence its reactivity and selectivity in various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), hydrogenations, and hydroformylations. The cyclobutyl group, being a bulky substituent, can create a specific steric environment around the metal center, which could be beneficial for controlling the stereoselectivity of a reaction.

The application of this compound in oligomerization and polymerization processes is an area of nascent exploration. In principle, the amine functionality could serve as a site for initiating polymerization or as a monomeric unit in the synthesis of polyamides or other nitrogen-containing polymers. The pyrazole ring itself can be part of the polymer backbone or a pendant group, influencing the thermal and mechanical properties of the resulting material. The coordination of the pyrazole-amine ligand to a metal catalyst could also be employed to catalyze the polymerization of olefins, where the ligand structure would play a crucial role in determining the polymer's molecular weight and tacticity.

The integration of pyrazole derivatives into nanocatalyst systems is a strategy to enhance catalyst stability, recyclability, and efficiency. While specific examples involving this compound are not readily found, research on similar structures provides a conceptual framework. For instance, pyrazole-functionalized magnetic nanoparticles have been used as recoverable catalysts. In such systems, this compound could be anchored to the surface of nanoparticles (e.g., silica, titania, or magnetic nanoparticles). The resulting hybrid material would combine the catalytic activity of the pyrazole-metal complex with the high surface area and ease of separation of the nanomaterial. This approach is particularly relevant for green chemistry, aiming to reduce catalyst waste and improve process sustainability. One study detailed the use of a poly(aniline-co-melamine)@MnFe2O4 nanocomposite for the synthesis of various pyrazole derivatives, showcasing high yields and catalyst reusability.

Supramolecular Chemistry and Functional Material Science

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, and to be integrated into larger molecular assemblies makes it a valuable component in supramolecular chemistry and the design of functional materials.

The pyrazole ring and the amine group of this compound are both capable of acting as hydrogen bond donors and acceptors. This dual functionality allows the molecule to engage in specific and directional interactions with other molecules, forming the basis for molecular recognition. It could be designed to selectively bind to specific guest molecules, including anions, cations, or neutral species, through a combination of hydrogen bonding, π-π stacking (involving the pyrazole ring), and van der Waals interactions (from the cyclobutyl group). Such molecular recognition systems are fundamental to the development of chemical sensors, molecular switches, and systems for controlled drug delivery.

The incorporation of dynamic covalent linkages within polymer networks leads to materials with novel properties, including self-healing capabilities and recyclability. Dynamic covalent chemistry (DCC) has become a powerful tool for creating adaptive and responsive materials. The amine group of this compound is a key functional handle for its integration into polymer architectures using DCC. For example, it can react reversibly with aldehydes or ketones to form dynamic imine bonds (Schiff bases). This reversible bond formation allows for the assembly and disassembly of polymer networks in response to external stimuli such as pH or temperature.

By incorporating this compound as a monomer or cross-linker in a polymer network, it is possible to create materials with tunable properties. The cyclobutyl group would contribute to the steric bulk and hydrophobicity of the polymer, influencing its mechanical and solution properties. The pyrazole ring could impart thermal stability and provide additional sites for non-covalent interactions, further modulating the material's behavior. This approach opens avenues for the development of smart materials, such as self-healing polymers, recyclable thermosets, and responsive gels.

Research Tools and Probes in Chemical Biology

Chemical biology often employs small molecules as probes to study biological systems. The development of fluorescent probes and tools for target identification are key areas of this research.

Development of Fluorescent Probes and Sensors

There is no specific information in the available literature describing the development or use of this compound as a fluorescent probe or sensor. Generally, pyrazole derivatives have been explored for their fluorescent properties, but this has not been documented for the specific compound . globalresearchonline.netrsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Pyrazolylamines

The traditional synthesis of pyrazole (B372694) derivatives often involves harsh reaction conditions and the use of hazardous reagents, posing challenges for environmentally benign and large-scale production. nih.gov Future research will undoubtedly focus on the development of novel and sustainable synthetic methodologies for 5-Cyclobutyl-1H-pyrazol-4-ylamine and related pyrazolylamines.

Green chemistry principles are increasingly being integrated into heterocyclic synthesis. nih.govacs.org Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are gaining prominence. nih.govnih.govrsc.org For the synthesis of pyrazolylamines, multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to generate molecular diversity from simple starting materials in a single step. acs.org The exploration of flow chemistry for the continuous and scalable synthesis of this compound could also represent a significant advancement, offering improved safety, efficiency, and process control.

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Efficient synthesis of the cyclobutyl pyrazole core. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. | Solid-state or melt-phase synthesis to minimize solvent waste. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enantioselective synthesis of chiral pyrazolylamine derivatives. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to libraries. | One-pot synthesis of diverse this compound analogs. |

| Flow Chemistry | Scalability, improved safety, precise process control. | Continuous and automated production for industrial applications. |

Advancements in Computational Approaches for Precise Structure-Function Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of bioactive molecules. researchgate.net For this compound, advancements in computational approaches will be crucial for elucidating its structure-function relationships with high precision.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govnih.govacs.org Molecular docking simulations can provide insights into the binding modes of this compound with various biological targets, helping to identify key interactions that govern its potency and selectivity. mdpi.comnih.govmdpi.com Furthermore, Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, which are critical for its reactivity and intermolecular interactions. rsc.orgnih.govmdpi.com The integration of machine learning and artificial intelligence with these computational methods is expected to further accelerate the discovery of novel pyrazolylamine-based therapeutics.

| Computational Method | Application in this compound Research | Expected Outcome |

| QSAR | Correlating structural descriptors with biological activity. | Predictive models for designing more potent analogs. |

| Molecular Docking | Simulating binding to protein targets. | Identification of key binding interactions and potential targets. |

| DFT Calculations | Determining electronic properties and reactivity. | Understanding the fundamental chemical behavior of the molecule. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessing the stability of binding and conformational changes. |

Exploration of Untapped Mechanistic Pathways for Modulating Biological Systems

The therapeutic potential of pyrazole derivatives stems from their ability to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. acs.orgmdpi.com A key future direction for this compound research will be the exploration of untapped mechanistic pathways to modulate biological systems in novel ways.

While many pyrazoles are known to act as inhibitors of kinases and other enzymes, there is a growing interest in their potential as allosteric modulators. nih.govmdpi.com These molecules bind to a site on a protein distinct from the active site, offering a more subtle and potentially more selective means of modulating protein function. Investigating the ability of this compound to act as a positive or negative allosteric modulator of G-protein coupled receptors (GPCRs) or other key signaling proteins could unveil new therapeutic opportunities. researchgate.net Additionally, exploring its impact on emerging and less-studied biological processes, such as the regulation of non-coding RNAs or protein-protein interactions, could lead to the discovery of first-in-class therapeutic agents. The diverse signaling pathways that pyrazole derivatives have been shown to influence, including the NF-κB and PI3K/Akt pathways, present fertile ground for investigating the specific effects of the 5-cyclobutyl substituent. nih.gov

Integration of this compound into Multidisciplinary Research Platforms

The versatility of the pyrazole scaffold makes it an ideal candidate for integration into various multidisciplinary research platforms. mdpi.comfrontiersin.org Future research should focus on leveraging the unique properties of this compound in diverse scientific fields beyond traditional medicinal chemistry.

In the realm of chemical biology, this compound could be developed into chemical probes to study complex biological processes. nih.gov By attaching fluorescent tags or photo-crosslinking groups, this molecule could be used to visualize and identify its cellular targets and interaction partners. In materials science, the incorporation of this pyrazolylamine into polymers or other materials could lead to the development of novel functional materials with unique electronic or optical properties. Furthermore, in agrochemical research, the biological activity of this compound could be explored for the development of new pesticides or herbicides with improved efficacy and environmental profiles.

Rational Design Principles for Next-Generation Pyrazolylamine Scaffolds

Building upon the foundational structure of this compound, the rational design of next-generation pyrazolylamine scaffolds will be a major focus of future research. This will involve a combination of computational and synthetic strategies to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Fragment-based drug design (FBDD) offers a powerful approach to systematically build upon the this compound core. acs.orgnih.gov By identifying small molecular fragments that bind to adjacent pockets on a biological target, novel and highly potent inhibitors can be designed. Structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, will also play a crucial role in the design of next-generation pyrazolylamines with improved binding affinity and selectivity. acs.org Pharmacophore modeling can be used to identify the key chemical features required for biological activity, guiding the design of new scaffolds with diverse chemical structures but similar pharmacological profiles. nih.govnih.govnih.gov The application of these rational design principles will be essential for translating the promise of this compound into clinically successful therapeutics.

| Design Principle | Strategy | Application to Pyrazolylamine Scaffolds |

| Fragment-Based Design | Building molecules from small, weakly binding fragments. | Growing or linking fragments to the this compound core to enhance potency. |

| Structure-Based Design | Utilizing the 3D structure of the biological target. | Designing ligands that fit precisely into the binding site of a target protein. |

| Pharmacophore Modeling | Identifying essential chemical features for activity. | Creating new scaffolds that retain the key pharmacophoric elements of active pyrazolylamines. |

| Scaffold Hopping | Replacing the core scaffold while maintaining biological activity. | Discovering novel pyrazolylamine isosteres with improved properties. |

Q & A

Q. What are the optimal synthetic routes for 5-Cyclobutyl-1H-pyrazol-4-ylamine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For this compound, a viable route starts with cyclocondensation of cyclobutyl carbonyl compounds (e.g., cyclobutyl ketones) with hydrazine derivatives. For example, Viveka et al. (2016) synthesized analogous pyrazole-4-carboxylic acids via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . To optimize efficiency:

- Statistical Design of Experiments (DoE): Use factorial design to identify critical parameters (e.g., temperature, solvent polarity, molar ratios). A 2³ factorial design can reduce experiments while testing interactions between variables .

- Reagent Selection: Polar aprotic solvents (e.g., DMF) and catalysts (e.g., acetic acid) enhance cyclization efficiency.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product with >95% purity.

Example Optimization Table:

| Parameter | Low Level (-1) | High Level (+1) | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 100 |

| Reaction Time (h) | 6 | 18 | 12 |

| Solvent | Ethanol | DMF | DMF |

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- Spectroscopy:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if crystals are obtainable).

- Computational Analysis: Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates molecular electrostatic potential (MEP) and frontier orbitals to predict reactivity .

Example Spectral Data:

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| FTIR | 3350 cm⁻¹ (N-H stretch) | Primary amine confirmation |

| ¹H NMR (DMSO-d6) | δ 2.8 ppm (cyclobutyl CH₂) | Cyclobutyl group present |

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of this compound for targeted bioactivity?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to simulate intermediates and transition states. ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize derivatives .

- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., kinase inhibitors). Pyrazole-4-ylamine derivatives show affinity for ATP-binding pockets due to hydrogen bonding with residues like ASP86 .

- QSAR Modeling: Train models on datasets of pyrazole analogs to predict bioactivity (e.g., IC50) based on substituent electronic parameters (Hammett σ) .

Example Docking Results:

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5-Cyclobutyl-... | EGFR Kinase | -9.2 | H-bond with LYS721 |

Q. What strategies resolve contradictions in biological activity data across studies involving pyrazole-4-ylamine derivatives?

Methodological Answer:

- Meta-Analysis with Covariate Adjustment: Pool data from multiple studies and control for variables like assay type (e.g., cell-free vs. cell-based) or incubation time .

- Factorial Design of Follow-Up Experiments: Test conflicting hypotheses systematically. For example, if Study A reports cytotoxicity and Study B does not, vary cell lines, concentrations, and exposure times in a 2⁴ factorial design .

- Mechanistic Profiling: Use transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain discrepancies .

Example Contradiction Resolution Workflow:

Hypothesis: Divergent cytotoxicity due to cell line specificity.

Experimental Setup: Test derivative on HEK293, HeLa, and A549 cells at 10–100 μM for 24–72 hours.

Analysis: ANOVA with post-hoc Tukey test identifies cell line-dependent effects (p < 0.05).

Q. How to evaluate regioselectivity in cyclobutyl-substituted pyrazole derivatives during functionalization?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Monitor reaction intermediates via LC-MS at varying temperatures. Lower temperatures (0–25°C) favor kinetic products (e.g., C5-substitution), while higher temperatures (80°C) favor thermodynamic products (e.g., N1-substitution) .

- Computational Modeling: Transition state modeling (IRC calculations) predicts preferential attack sites. Cyclobutyl groups increase steric hindrance at C3, directing electrophiles to C5 .

- Isotopic Labeling: Use ¹³C-labeled reagents to track regiochemical outcomes via 2D NMR (HSQC) .

Example Regioselectivity Data:

| Reaction Condition | Major Product | Yield (%) |

|---|---|---|

| 0°C, 2h | C5-substituted | 75 |

| 80°C, 12h | N1-substituted | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.